[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate
Description
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate is a chemical compound with a complex structure that includes a benzofuran ring and an aminobenzoate group
Properties
Molecular Formula |
C15H12NO3- |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-1-benzofuran-4-ylideneamino)benzoate |
InChI |
InChI=1S/C15H13NO3/c17-15(18)11-4-1-2-5-13(11)16-12-6-3-7-14-10(12)8-9-19-14/h1-2,4-5,8-9H,3,6-7H2,(H,17,18)/p-1 |
InChI Key |
GCVVESXPCVJZRG-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NC3=CC=CC=C3C(=O)[O-])C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzofuran-4-ylideneamine with benzoic acid or its derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods often use advanced reactors and catalysts to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate include:
Benzocaine: A local anesthetic with a similar aminobenzoate structure.
Procaine: Another local anesthetic with a related chemical structure.
Tetracaine: A potent local anesthetic with a similar functional group arrangement.
Uniqueness
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate is unique due to its specific benzofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
